Home > Products > Screening Compounds P55217 > 3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE -

3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Catalog Number: EVT-3693812
CAS Number:
Molecular Formula: C24H24FNO6
Molecular Weight: 441.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine

  • Compound Description: Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina pectoris. [, ] It acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. [, ] Nifedipine is often used as a reference compound in studies investigating the pharmacological activity of novel dihydropyridines, including their calcium channel antagonist and anticonvulsant properties. [, , ]
  • Relevance: Nifedipine serves as a crucial structural and pharmacological reference point for dimethyl 4-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds belong to the 1,4-dihydropyridine class, sharing the core dihydropyridine ring system essential for calcium channel blocking activity. [, ] Comparing the structures, the key difference lies in the substituents at the 4-position of the dihydropyridine ring. While nifedipine possesses a 3-nitrophenyl group, the target compound features a 2,5-dimethoxyphenyl substituent. These structural variations likely contribute to differences in their pharmacological profiles, including potency and selectivity for calcium channels.

Nicardipine

  • Compound Description: Nicardipine is another dihydropyridine calcium channel blocker, similar to nifedipine, used primarily for treating hypertension and preventing angina. [, ] Nicardipine also demonstrates a vasodilatory effect, potentially beneficial in treating cerebral vasospasm. [] In research, nicardipine serves as a comparative standard to assess the efficacy and mechanism of action of novel calcium channel antagonists. [, ]
  • Relevance: Nicardipine shares a strong structural resemblance with dimethyl 4-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate, as both are members of the 1,4-dihydropyridine class, indicating potential similarities in their modes of action. [, ] The structural differences lie in the substituents at the 4-position and the ester side chains of the dihydropyridine ring. Nicardipine contains a 2-(trifluoromethyl)phenyl group at the 4-position and a specific ester side chain, while the target compound possesses a 2,5-dimethoxyphenyl group and different ester side chains. These variations likely influence their pharmacological properties, such as potency and selectivity for calcium channels.

Nitrendipine

  • Compound Description: Nitrendipine is a calcium channel blocker belonging to the dihydropyridine class, clinically used to manage hypertension. [, ] In research, it is commonly employed as a radioligand, specifically [3H]nitrendipine, in binding assays to assess the affinity and selectivity of novel compounds for calcium channels. [, , ]
  • Relevance: While not explicitly detailed in the provided text, Nitrendipine shares the core 1,4-dihydropyridine structure with dimethyl 4-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The use of [3H]nitrendipine in binding assays to investigate dihydropyridine-like compounds underscores their shared mechanism of action, primarily involving calcium channel modulation. [, ]

(S)-(+)-Manidipine

  • Compound Description: (S)-(+)-Manidipine is the pharmacologically active enantiomer of the dihydropyridine calcium channel blocker manidipine. [] It exhibits potent antihypertensive activity, particularly in spontaneously hypertensive rats (SHR). [] Compared to its (R)-(-) enantiomer, (S)-(+)-manidipine displays significantly higher potency in both in vivo antihypertensive assays and in vitro radioligand binding assays using [3H]nitrendipine. []
  • Relevance: (S)-(+)-Manidipine provides a valuable point of comparison for understanding the potential stereoselectivity of dimethyl 4-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The research highlights the significance of stereochemistry in influencing the activity of dihydropyridines, as enantiomers can exhibit significantly different pharmacological profiles. [] This suggests that investigating the enantiomers of dimethyl 4-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate might reveal differences in potency or selectivity for calcium channels.

Diethyl 1,4-Dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch Ester)

  • Compound Description: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, commonly referred to as the Hantzsch ester, is a versatile reagent in organic synthesis. [] It serves as a source of hydride and finds applications in various chemical transformations, particularly in the synthesis of more complex nitrogen-containing heterocycles. []
  • Relevance: The Hantzsch ester is a key structural building block for dimethyl 4-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate and other related dihydropyridines. [] This reagent provides the core 1,4-dihydropyridine scaffold upon which various substituents can be introduced to modulate pharmacological activity. The Hantzsch ester and its derivatives have been extensively utilized in the synthesis of a wide range of dihydropyridine calcium channel blockers with varying pharmacological profiles. [, ]

Dimethyl 4-(2-Chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

  • Compound Description: DCDDP is a dihydropyridine calcium antagonist investigated for its potential therapeutic benefits in treating chronic pulmonary hypertension (PH). [, ] Studies in rats have demonstrated that DCDDP can effectively lower pulmonary artery pressure, potentially by inhibiting free radical production and increasing nitric oxide (NO) levels in the lungs. []
  • Relevance: DCDDP is closely related to dimethyl 4-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate based on their structural similarities within the 1,4-dihydropyridine class. [, ] Both compounds share the core dihydropyridine ring system and have aromatic substituents at the 4-position, suggesting they might share similar mechanisms of action related to calcium channel modulation.

(+/-)-3-(Benzylmethylamino)-2,2-dimethylpropyl methyl 4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate hydrochloride (TC-81)

  • Compound Description: TC-81 is a newly synthesized calcium antagonist that has been studied for its absorption, distribution, metabolism, and excretion (ADME) profile in rats and dogs. [, ] It exhibits good absorption from the gastrointestinal tract and is widely distributed in tissues, with the highest concentrations found in the liver. [, ]
  • Relevance: TC-81 is structurally similar to dimethyl 4-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate, both belonging to the 1,4-dihydropyridine class of calcium channel blockers. [, ] While the exact substituents on the aromatic ring and ester side chains differ, the shared core structure suggests a similar mode of action involving calcium channel modulation.

(+/-)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

  • Compound Description: NKY-722 is a novel water-soluble dihydropyridine derivative with potent calcium antagonist properties. [, , ] It exhibits vasodilatory effects in various arteries, including basilar, coronary, mesenteric, and intrarenal arteries. [] NKY-722 has a slower onset and longer duration of action compared to nicardipine. [, ]
  • Relevance: NKY-722's structure closely resembles that of dimethyl 4-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate, as both belong to the 1,4-dihydropyridine class. [, , ] The presence of a nitrophenyl group at the 4-position of the dihydropyridine ring in both compounds further strengthens their structural relationship and suggests a potential for similar pharmacological effects, especially regarding calcium channel blocking activity.

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride

  • Compound Description: This compound is a dihydropyridine calcium channel blocker that exhibits potent antihypertensive activity. [, ] Its (S)-(+)-enantiomer displays significantly higher potency compared to the (R)-(-)-enantiomer, indicating stereoselectivity in its mechanism of action. []
  • Relevance: This compound shares a high degree of structural similarity with dimethyl 4-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds belong to the 1,4-dihydropyridine class and have a 3-nitrophenyl group at the 4-position. The main difference lies in the ester side chain at the 3-position of the dihydropyridine ring. The presence of the benzhydrylpiperazinylphenylalkyl ester side chain in this compound is a distinctive feature that likely contributes to its potent and long-lasting antihypertensive effects. [] This structural comparison suggests that modifications to the ester side chain can significantly impact the pharmacological profile of 1,4-dihydropyridine derivatives.

Methyl Pentyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MN9202)

  • Compound Description: MN9202 is a dihydropyridine derivative under investigation for its protective effects against shock induced by intestinal ischemia-reperfusion injury. [, ] Studies indicate it may reduce blood enzyme levels, improve blood pressure, and increase survival rates in animal models. [] MN9202 is also being investigated for its potential to improve red blood cell (RBC) deformability in thrombosis by decreasing cytosolic free Ca2+ concentration and inhibiting membrane lipid peroxidation. []

Cyclopropylmethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MPC-2101)

  • Compound Description: MPC-2101, a synthetic dihydropyridine derivative, displays significant cerebral vasodilating and antihypertensive properties. [] It demonstrates potent activity in increasing vertebral blood flow in animal models, exceeding the effects of standard calcium channel blockers like nifedipine and nicardipine. []
  • Relevance: The structural similarity between MPC-2101 and dimethyl 4-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate, primarily the shared 1,4-dihydropyridine core and the presence of a nitrophenyl substituent at the 4-position, suggests a commonality in their mechanisms of action, likely involving calcium channel modulation. [] The variations observed in their ester side chains could contribute to differences in their potency, selectivity, and pharmacological profiles.

Methyl 2-Oxopropyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate (MPC-1304)

  • Compound Description: MPC-1304 is a novel dihydropyridine calcium antagonist exhibiting potent and long-lasting antihypertensive effects in various animal models of hypertension. [] It demonstrates superior efficacy in reducing blood pressure compared to other dihydropyridine derivatives like nifedipine, nicardipine, and nitrendipine. [] MPC-1304 also exhibits vasodilatory effects on coronary and aortic blood flow. []
  • Relevance: The structural similarities between MPC-1304 and dimethyl 4-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate, particularly the shared dihydropyridine core and the nitrophenyl group at the 4-position, suggest they might share a similar mechanism of action, primarily involving calcium channel antagonism. [] Differences in their ester side chains could be responsible for variations in their pharmacological profiles, including potency, selectivity for different calcium channel subtypes, and duration of action.

Properties

Product Name

3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

IUPAC Name

dimethyl 4-(2,5-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C24H24FNO6

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C24H24FNO6/c1-29-17-9-10-21(30-2)18(11-17)22-19(23(27)31-3)13-26(14-20(22)24(28)32-4)12-15-5-7-16(25)8-6-15/h5-11,13-14,22H,12H2,1-4H3

InChI Key

MRTSZOJYOCPSAH-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)F)C(=O)OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)F)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.